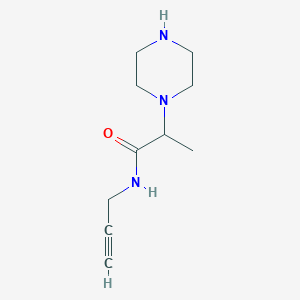

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide

Description

Properties

IUPAC Name |

2-piperazin-1-yl-N-prop-2-ynylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-3-4-12-10(14)9(2)13-7-5-11-6-8-13/h1,9,11H,4-8H2,2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMDUGUKTNNVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC#C)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of piperazine with prop-2-yn-1-yl bromide, followed by the introduction of a propanamide group. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the propanamide group.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Applications in Scientific Research

The applications of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide span across various fields, particularly in medicinal chemistry, pharmacology, and biochemistry. Below are some key areas where this compound is utilized:

Pharmacological Research

This compound is being investigated for its potential therapeutic effects. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Areas :

- Antidepressant Activity : Research indicates that compounds with a piperazine moiety may exhibit antidepressant effects due to their ability to modulate neurotransmitter systems.

- Anticancer Properties : The alkyne functional group in the compound may contribute to its ability to inhibit cancer cell proliferation.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new synthetic pathways and compounds.

Biochemical Assays

The compound can be utilized in various biochemical assays to study enzyme interactions and cellular responses. Its ability to bind specific receptors makes it valuable for understanding biological mechanisms at a molecular level.

Case Study 1: Antidepressant Activity Evaluation

In a study evaluating the antidepressant potential of various piperazine derivatives, this compound was found to significantly improve behavioral outcomes in animal models of depression. The mechanism was attributed to increased serotonin levels in the brain, indicating its potential as a lead compound for further development.

Case Study 2: Anticancer Screening

Another research initiative focused on the anticancer properties of this compound demonstrated promising results against several cancer cell lines. The findings suggested that the compound induced apoptosis and inhibited cell migration, highlighting its potential role in cancer therapy.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The prop-2-yn-1-yl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound’s core structure—piperazine-propanamide—is shared with several analogs, but variations in substituents lead to distinct biological activities. Below is a comparative analysis of key analogs:

Key Findings

Role of the Alkyne Group : The terminal alkyne in the target compound enables bioorthogonal reactions (e.g., CuAAC click chemistry), making it valuable for probe synthesis and targeted drug delivery . In contrast, pesticidal analogs (e.g., FA5) replace the alkyne with thiazole and methylthio groups to enhance pesticidal activity .

Amide Chain Length : Shorter chains (e.g., acetamide in COX-2 inhibitors) improve enzyme binding affinity, while longer chains (e.g., pentanamide in antimycobacterial agents) enhance membrane permeability .

Piperazine Modifications: Substituted aryl groups on piperazine (e.g., 3-cyanophenyl in antimycobacterial compounds) optimize interactions with biological targets, whereas PROTAC derivatives integrate piperazine into larger degraders for protein ubiquitination .

Pharmacological Data

- Anticancer Activity : PROTAC derivatives (e.g., Compound 5b) degrade CDK12/13 with high potency (DC₅₀ = 10 nM), demonstrating the utility of propanamide-piperazine scaffolds in oncology .

- Anti-Inflammatory Activity : N-(Benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide inhibits COX-2 at sub-micromolar concentrations, suggesting superior selectivity over traditional NSAIDs .

- Antimycobacterial Activity: Quinoline-piperazine analogs exhibit MIC values of 1.6 µg/mL against Mycobacterium tuberculosis, comparable to first-line drugs like isoniazid .

Biological Activity

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Biological Activity Overview

The compound exhibits several biological activities, particularly as an inhibitor of specific enzymes that play roles in neurodegenerative diseases. Notably, it has been studied for its potential as a β-secretase (BACE1) inhibitor, which is significant in the treatment of Alzheimer's disease.

Enzyme Inhibition

Research indicates that derivatives of piperazine, including this compound, have been evaluated for their ability to inhibit BACE1. The inhibition of this enzyme is crucial as it catalyzes the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides, which aggregate in the brains of Alzheimer's patients.

Table 1: Summary of BACE1 Inhibition Studies

| Compound | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 14 | 10 - 40 | Hydrogen bonding with catalytic residues | |

| This compound | TBD | TBD | TBD |

Study on Piperazine Derivatives

A study published in May 2015 explored a series of N-(2-(piperazin-1-yl)phenyl)arylamide derivatives, focusing on their BACE1 inhibitory activity. The results demonstrated that certain derivatives exhibited significant inhibition at concentrations between 10 and 40 µM. The molecular docking analysis revealed favorable interactions between these compounds and the active site residues of BACE1, highlighting the importance of structural modifications in enhancing inhibitory potency .

Neurodegenerative Disease Context

In the context of neurodegenerative diseases, particularly Perry disease (PeD), compounds similar to this compound have been evaluated for their therapeutic potential. Research emphasizes the need for effective inhibitors targeting enzymes like MAO-B and SERT, which are implicated in dopamine metabolism and serotonin transport, respectively. The development of piperazine-based compounds aims to address these targets .

Q & A

Q. What are the key synthetic strategies for preparing 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituting a piperazine derivative with a propargylamide precursor under reflux conditions (e.g., in dichloromethane or THF) achieves the desired product. Reaction optimization involves adjusting temperature, solvent polarity, and stoichiometry of reagents. Purification often employs normal-phase chromatography (e.g., gradient elution from dichloromethane to ethyl acetate/methanol mixtures) to remove unreacted intermediates .

Q. What chromatographic techniques are effective for purifying this compound, and how is purity validated?

Normal-phase chromatography using silica gel columns with gradient elution (e.g., 100% dichloromethane → 100% ethyl acetate → 10% methanol in dichloromethane) is standard. For challenging separations, amine-functionalized stationary phases (e.g., RediSep Rf Gold RAmino) improve resolution of polar byproducts. Purity is validated via HPLC (>95% by UV detection) and corroborated by NMR integration of characteristic peaks (e.g., propargyl protons at δ ~2.5 ppm and piperazine protons at δ ~2.5–3.1 ppm) .

Q. How is structural confirmation achieved using spectroscopic methods?

- NMR : Key signals include the propargyl proton (δ ~2.0–2.5 ppm, triplet), piperazine ring protons (δ ~2.5–3.1 ppm, broad singlets or triplets), and amide NH (δ ~6.5–8.0 ppm, exchangeable).

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z calculated for CHNO).

- IR : Amide C=O stretch (~1650 cm) and propargyl C≡C stretch (~2100 cm) .

Advanced Research Questions

Q. How can the selectivity of this compound for dopamine receptor subtypes (e.g., D2 vs. D3) be evaluated?

Use radioligand binding assays with transfected cell lines expressing human D2 or D3 receptors. Competitive displacement experiments (e.g., using -spiperone for D2 and -PD128907 for D3) determine K values. Computational docking studies (e.g., AutoDock Vina) further predict binding poses in receptor active sites .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies may arise from metabolic instability or poor blood-brain barrier penetration. Address this by:

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Pharmacokinetic Profiling : Measure plasma and brain concentrations post-administration in rodents via LC-MS/MS.

- Structural Modifications : Introduce fluorine atoms or methyl groups to enhance metabolic resistance .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s neuropharmacological profile?

Systematically vary substituents on the piperazine ring (e.g., electron-withdrawing groups like CF or halogens) and propargyl chain length. Evaluate changes in:

- Receptor Affinity : Radioligand assays (see Question 4).

- Functional Activity : cAMP accumulation assays for G-coupled receptor activation.

- Selectivity : Off-target screening against serotonin (5-HT) and adrenergic (α) receptors .

Q. What in vitro models are suitable for assessing the compound’s potential neurotoxicity?

- MTT Assay : Measure viability of SH-SY5Y neuronal cells after 24–48 hr exposure.

- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.

- Apoptosis Markers : Western blotting for caspase-3 activation or Annexin V staining .

Methodological Notes

- Safety Handling : Classified as a Category 2 skin/eye irritant. Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

- Data Interpretation : Conflicting receptor binding data may arise from assay conditions (e.g., buffer pH, Mg concentration). Always replicate experiments across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.